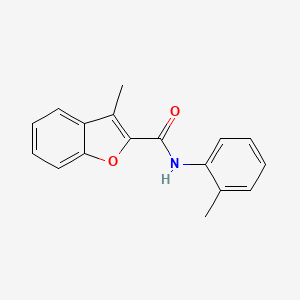

3-methyl-N-(o-tolyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-N-(o-tolyl)benzofuran-2-carboxamide, also known as MT2, is a synthetic compound that has gained interest in research due to its various biological activities. It is a benzofuran derivative and is ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds are constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular formula of this compound is C17H15NO2 and its molecular weight is 265.312.Chemical Reactions Analysis

Benzofuran compounds undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Scientific Research Applications

Synthesis and Biological Evaluation

A significant area of research involving 3-Methyl-N-(o-tolyl)benzofuran-2-carboxamide derivatives includes their synthesis for the purpose of developing new bioactive chemical entities. Studies have evaluated these compounds for various biological activities, such as antimicrobial, anti-inflammatory, and antioxidant (DPPH radical scavenging) properties. These compounds were characterized using techniques like NMR, IR, Mass, and X-ray crystallography to understand their structure and potential applications in medicinal chemistry (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial Screening

Further extending the applications, another study synthesized a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These compounds underwent in vitro antibacterial activity screening against pathogenic bacteria such as S. aureus and E. coli. The research aimed at developing compounds with enhanced yields and biological efficacy, emphasizing the antimicrobial potential of benzofuran-2-carboxamide derivatives (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Metabolite Profiling and Safety

Another dimension of research explored the metabolism and safety profiling of related compounds, particularly focusing on orexin receptor antagonists for insomnia treatment. This study involved comprehensive metabolite profiling and characterization, revealing insights into the drug's elimination pathways, half-life, and principal circulating components in plasma. Such research underscores the importance of understanding the pharmacokinetics and safety profiles of benzofuran derivatives in clinical development (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Synthesis Methodologies

Studies have also focused on the synthesis methodologies of benzofuran-2-carboxamide derivatives, highlighting various techniques like microwave-assisted synthesis. These methods aim at improving the efficiency, yield, and selectivity of the synthesis process, contributing to the broader application of these compounds in medicinal chemistry and drug development (Xie, Kumar, Bodduri, Tarani, Zhao, Miao, Jang, & Shin, 2014).

Molecular Docking and Biological Activities

Research involving molecular docking studies, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives emphasizes the computational aspect of drug design. These studies provide insights into the reactivity, biological activities, and potential therapeutic applications of benzofuran derivatives through theoretical and experimental analyses, including their inhibitory effects against cancer and microbial diseases (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

Mechanism of Action

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Properties

IUPAC Name |

3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-3-5-9-14(11)18-17(19)16-12(2)13-8-4-6-10-15(13)20-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJGQUXXAVQWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419044.png)

![Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate](/img/structure/B2419056.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)